molecular formula C17H15N3O5S2 B2994157 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 886955-19-7

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No. B2994157
CAS RN: 886955-19-7
M. Wt: 405.44
InChI Key: FPPHEDIGNGODDN-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15N3O5S2 and its molecular weight is 405.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Compounds bearing heterocyclic rings similar to the target molecule have been synthesized and evaluated for their antitumor activities. For instance, derivatives of benzothiazole, a pharmacophoric group structurally related to the query compound, have shown considerable anticancer activity against various cancer cell lines. This suggests that compounds with intricate heterocyclic structures, including the target molecule, could be explored for their potential in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Antimicrobial Properties

Research on compounds containing benzothiazole and thiadiazole moieties has demonstrated broad-spectrum antibacterial activity. These studies highlight the potential of structurally related compounds in developing new antibacterial agents. Given the structural complexity of the query compound, similar activities could be expected, warranting further investigation into its antimicrobial efficacy (Bhoi, Borad, Parmar, & Patel, 2015).

Antioxidant Activities

Compounds with benzothiazole and thiadiazole frameworks have also been evaluated for their antioxidant properties. This area of research is crucial for understanding the compound's potential in mitigating oxidative stress-related diseases. The intricate structure of the query compound might contribute to significant antioxidant activities, which could have implications in pharmaceutical development (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

Insecticidal and Anthelmintic Activities

Explorations into heterocyclic compounds have extended into assessing their efficacy as insecticidal and anthelmintic agents. This suggests that compounds with complex heterocyclic structures, like the query molecule, could serve as potent agents in agricultural and parasitological applications, providing a basis for the development of new, more effective treatments (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S2/c21-16(18-11-5-6-13-14(9-11)25-8-7-24-13)10-26-17-19-12-3-1-2-4-15(12)27(22,23)20-17/h1-6,9H,7-8,10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPHEDIGNGODDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NS(=O)(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

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